molecular formula C20H18N4O5S2 B604464 7-hydroxy-6-[(5-hydroxy-7-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)(4-methoxyphenyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one CAS No. 306967-31-7

7-hydroxy-6-[(5-hydroxy-7-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)(4-methoxyphenyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B604464
CAS No.: 306967-31-7
M. Wt: 458.5g/mol
InChI Key: SWUCQQUEQBYTOQ-UHFFFAOYSA-N
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Description

6,6’-((4-methoxyphenyl)methylene)bis(7-hydroxy-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one) is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes thiazolo[3,2-a]pyrimidinone rings and a methoxyphenyl group, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-((4-methoxyphenyl)methylene)bis(7-hydroxy-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one) typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzaldehyde with 7-hydroxy-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one under acidic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid, which facilitates the formation of the methylene bridge between the two thiazolo[3,2-a]pyrimidinone units.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6,6’-((4-methoxyphenyl)methylene)bis(7-hydroxy-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one) undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield corresponding ketones, while reduction can produce alcohols.

Scientific Research Applications

6,6’-((4-methoxyphenyl)methylene)bis(7-hydroxy-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,6’-((4-methoxyphenyl)methylene)bis(7-hydroxy-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Benzophenone: Shares structural similarities with the methoxyphenyl group.

    Thiazolopyrimidine derivatives: Similar core structure with variations in functional groups.

Uniqueness

6,6’-((4-methoxyphenyl)methylene)bis(7-hydroxy-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one) is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

306967-31-7

Molecular Formula

C20H18N4O5S2

Molecular Weight

458.5g/mol

IUPAC Name

7-hydroxy-6-[(7-hydroxy-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-(4-methoxyphenyl)methyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one

InChI

InChI=1S/C20H18N4O5S2/c1-29-11-4-2-10(3-5-11)12(13-15(25)21-19-23(17(13)27)6-8-30-19)14-16(26)22-20-24(18(14)28)7-9-31-20/h2-5,12,25-26H,6-9H2,1H3

InChI Key

SWUCQQUEQBYTOQ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(C2=C(N=C3N(C2=O)CCS3)O)C4=C(N=C5N(C4=O)CCS5)O

Origin of Product

United States

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